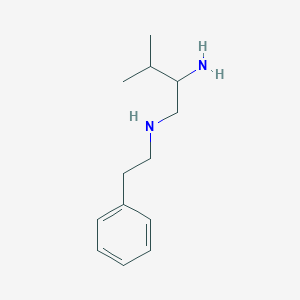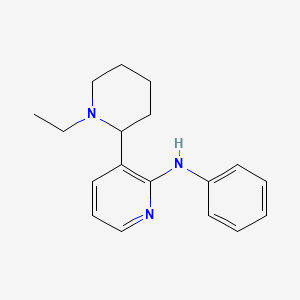![molecular formula C29H24NO2P B11821220 N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)
N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine is a complex organic compound with a unique structure. This compound features a phosphapentacyclic framework, which is a rare and intriguing structural motif in organic chemistry. The presence of multiple rings and heteroatoms makes it a subject of interest for researchers in various fields.
Méthodes De Préparation
The synthesis of N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine involves several steps. The synthetic route typically starts with the preparation of the phosphapentacyclic core, followed by the introduction of the N-methyl and N-[(1R)-1-phenylethyl] groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the complex ring system. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yields and purity.
Analyse Des Réactions Chimiques
N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include sodium azide and lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying ring strain, stereochemistry, and reactivity.
Biology: Researchers investigate its potential as a ligand for binding to specific proteins or enzymes, which could lead to the development of new biochemical tools.
Medicine: The compound’s ability to interact with biological targets suggests potential therapeutic applications, such as in drug discovery for treating various diseases.
Industry: Its stability and reactivity make it useful in the development of new materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine can be compared with other similar compounds, such as:
Phosphapentacyclic Compounds: These compounds share the phosphapentacyclic core but differ in their substituents, leading to variations in reactivity and applications.
N-methylated Amines: Compounds with N-methyl groups exhibit similar chemical behavior, but the presence of the phosphapentacyclic core in this compound adds unique properties.
Phenylethylamines: These compounds have a phenylethyl group, which contributes to their biological activity
Propriétés
Formule moléculaire |
C29H24NO2P |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine |
InChI |
InChI=1S/C29H24NO2P/c1-19(20-9-4-3-5-10-20)30(2)25-14-8-13-24-23(25)16-18-27-29(24)28-22-12-7-6-11-21(22)15-17-26(28)31-33-32-27/h3-19,33H,1-2H3/t19-,33?/m1/s1 |
Clé InChI |
FVFUMDIRFCLJLM-SZFQZUEASA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N(C)C2=CC=CC3=C2C=CC4=C3C5=C(C=CC6=CC=CC=C65)OPO4 |
SMILES canonique |
CC(C1=CC=CC=C1)N(C)C2=CC=CC3=C2C=CC4=C3C5=C(C=CC6=CC=CC=C65)OPO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821140.png)
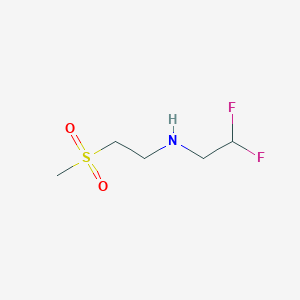
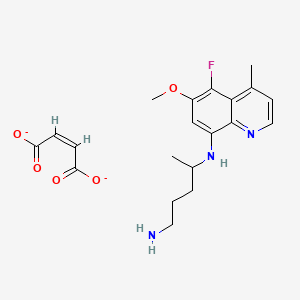
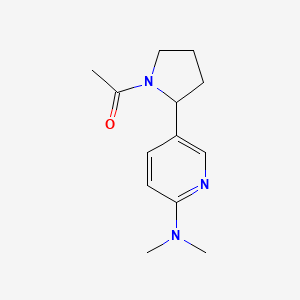
![N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B11821161.png)



![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B11821183.png)
![rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B11821206.png)


